1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
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Description
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H27NO5S and its molecular weight is 381.49. The purity is usually 95%.
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Biological Activity
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound with potential therapeutic applications. Its unique spirocyclic structure may influence its biological activity, particularly in oncology and metabolic disorders. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action.
The compound's molecular formula is C17H23NO3S, with a molecular weight of 321.4 g/mol. Its structure features a spirocyclic core that may interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C17H23NO3S |
Molecular Weight | 321.4 g/mol |
CAS Number | 1396888-94-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as a covalent inhibitor of the KRAS G12C mutant protein, which is implicated in various cancers.
Case Study: KRAS G12C Inhibition
A study demonstrated that derivatives of the compound effectively inhibited KRAS G12C, a known driver of oncogenic transformations in non-small cell lung cancer (NSCLC). The compound binds within the switch-II pocket of the KRAS protein, leading to reduced cell proliferation in tumor models.
- In vitro Studies : The compound showed significant inhibitory activity against KRAS G12C in cell lines.
- In vivo Studies : In xenograft mouse models, subcutaneous administration resulted in a dose-dependent reduction in tumor size, indicating its potential as an antitumor agent .
Biological Activity
The compound exhibits several biological activities:
- Antitumor Activity : Demonstrated efficacy against various cancer cell lines, particularly those harboring KRAS mutations.
- Metabolic Effects : Potential modulation of metabolic pathways related to glucose metabolism has been suggested in preliminary studies.
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from simpler precursors. Key synthetic routes include:
- Formation of the spirocyclic core.
- Introduction of the phenylpropanone moiety using selective reactions.
Comparative Analysis with Related Compounds
Similar compounds such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have shown comparable biological activities, particularly against KRAS mutations. The unique structural features of our compound may provide distinct advantages in selectivity and potency.
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5S/c1-14(2)26(22,23)16-7-5-15(6-8-16)9-17(21)20-10-19(11-20)12-24-18(3,4)25-13-19/h5-8,14H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNXFOBPMZDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3(C2)COC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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